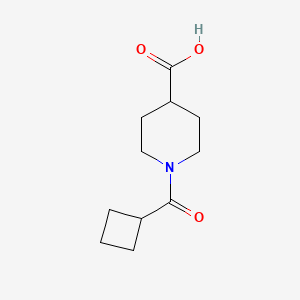

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid (CPPC) is an organic compound with a molecular weight of 211.26 g/mol12. It is highly researched with potential applications in industries including pharmaceuticals, agriculture, and biotechnology2.

Synthesis Analysis

While specific synthesis methods for CPPC are not readily available, related compounds have been synthesized using various methods. For instance, substrates have been used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides3.Molecular Structure Analysis

The IUPAC name for CPPC is 1-(cyclobutylcarbonyl)-4-piperidinecarboxylic acid. Its InChI code is 1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15)1.Chemical Reactions Analysis

Specific chemical reactions involving CPPC are not readily available. However, related compounds have been involved in various reactions. For example, substrates have been used in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides3.Physical And Chemical Properties Analysis

CPPC has a molecular weight of 211.26 g/mol12. The IUPAC name for CPPC is 1-(cyclobutylcarbonyl)-4-piperidinecarboxylic acid and its InChI code is 1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15)1.Wissenschaftliche Forschungsanwendungen

Discovery and Antineoplastic Agents

A novel series of compounds, including ones structurally related to 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid, demonstrated potent cytotoxic properties against cancer cells, showing greater tumor-selective toxicity. These compounds have been identified as potential antineoplastic drug candidates due to their ability to induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Their promising antimalarial and antimycobacterial properties have also been highlighted, alongside their metabolic stability and pharmacokinetic profiles, warranting further evaluation as antineoplastic agents (Hossain et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid, have been shown to inhibit microbial biocatalysts at concentrations below desired yields, impacting the production of biorenewable chemicals. Understanding the inhibition mechanisms, such as damage to cell membranes and decrease of microbial internal pH, provides insights into engineering microbial strains with improved resistance and performance in industrial applications (Jarboe et al., 2013).

Reactive Extraction of Carboxylic Acids

Studies have explored the efficiency of using organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions. Supercritical CO2, in particular, has been recommended due to its environmentally benign and recoverable characteristics, offering an efficient method for carboxylic acid separation with higher yield and simplicity (Djas & Henczka, 2018).

Anticarcinogenicity and Organotin(IV) Complexes

Organotin(IV) complexes, potentially including derivatives of 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid, have been reviewed for their anticarcinogenicity and toxicity. These complexes exhibit high cytotoxic activity against various cancer cell lines, suggesting the importance of the structural arrangement of the tin atom and its ligands for antitumor activity and cytotoxicity (Ali et al., 2018).

Safety And Hazards

Specific safety and hazard information for CPPC is not readily available in the search results. However, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ45.

Zukünftige Richtungen

The future directions for CPPC are not readily available in the search results. However, given its potential applications in various industries including pharmaceuticals, agriculture, and biotechnology2, further research and development in these areas could be expected.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

1-(cyclobutanecarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZDBTUTEIYUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384628 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid | |

CAS RN |

700815-60-7 | |

| Record name | 1-(Cyclobutylcarbonyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700815-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)

![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)

![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)